Eupatorin-d3 5-Methyl Ether
Description
Properties
CAS No. |
1346599-39-0 |
|---|---|
Molecular Formula |
C19H18O7 |
Molecular Weight |
361.364 |
IUPAC Name |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
InChI Key |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Synonyms |
2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3; 3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3; DR 33-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of the Eupatorin Scaffold
Approaches to the Chemical Synthesis of Eupatorin (B191229) and its Methyl Ethers
The construction of the characteristic flavone (B191248) backbone of eupatorin and the subsequent introduction of methyl ether groups are fundamental to its synthesis. These transformations rely on well-established, multi-step organic reactions that facilitate the precise assembly of the target molecule.
Multi-Step Synthetic Strategies for Flavone Core Structures
The synthesis of the flavone core, which forms the fundamental structure of eupatorin, is typically accomplished through carefully planned multi-step reaction sequences. Two classical and highly versatile methods for this purpose are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction.
The Baker-Venkataraman rearrangement is a widely used method that involves the transformation of an o-acyloxyacetophenone into a 1,3-diketone. wikipedia.orgjk-sci.com This intermediate then undergoes acid-catalyzed cyclization to form the flavone ring system. wikipedia.orgrsc.org This method is valued for its reliability and the ability to introduce a variety of substituents onto the flavone scaffold. researchgate.netchemistry-reaction.com
Another prominent strategy is the Allan-Robinson reaction , which facilitates the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to yield the flavone structure. biomedres.uswikipedia.org While effective, the scope of this reaction can be influenced by the availability of the required anhydride starting materials. wikipedia.org
More contemporary approaches to flavone synthesis often leverage the power of transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck couplings. These modern techniques offer enhanced flexibility in the introduction of diverse functional groups to the flavone core, enabling the synthesis of a broad range of eupatorin analogs.
Specific Chemical Modifications for 5-Methyl Ether Formation (e.g., Williamson Ether Synthesis Principles)
The formation of the 5-methyl ether on the eupatorin scaffold is a crucial step in the synthesis of Eupatorin-d3 5-Methyl Ether. The Williamson ether synthesis is a robust and frequently employed method for this transformation. masterorganicchemistry.comwikipedia.orglumenlearning.comyoutube.comlibretexts.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide to form an ether. wikipedia.org
In the context of eupatorin synthesis, the hydroxyl group at the C5 position of a suitable eupatorin precursor is deprotonated using a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate a phenoxide ion. This nucleophilic phenoxide then attacks a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), to yield the desired 5-methyl ether. The selection of the appropriate base and solvent system is critical to maximize the reaction yield and prevent the formation of unwanted byproducts.
Deuteration Strategies for Isotopic Labelling of Eupatorin Derivatives
The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the eupatorin structure is essential for producing internal standards for mass spectrometry-based quantification. This isotopic labeling requires precise and controlled chemical reactions.
Site-Selective Deuteration Techniques for Methyl Groups
The site-selective introduction of deuterium into a methyl group is a key challenge in the synthesis of this compound. A common and effective approach involves the use of deuterated methylating agents. researchgate.netnih.govkaust.edu.sa For instance, in the Williamson ether synthesis described previously, deuterated methyl iodide (CD3I) can be substituted for methyl iodide. chemicalbook.com This directly installs a trideuteromethyl group at the desired position with high isotopic purity. nih.gov
The development of robust d3-methylating agents is an active area of research, with the goal of creating reagents that are selective and compatible with a wide range of functional groups. nih.gov These advancements are crucial for the efficient synthesis of deuterated pharmaceuticals and metabolic standards. rsc.org
Integration of Deuterium into Synthetic Pathways for this compound
The integration of deuterium into the synthetic pathway for this compound is strategically planned to occur at a late stage. This approach maximizes the efficiency of the synthesis and minimizes the potential loss of the expensive isotopic label. Typically, the core eupatorin scaffold, with a free hydroxyl group at the C5 position, is synthesized first.
In the final steps of the synthesis, this hydroxyl group is deprotonated to form the corresponding alkoxide. This intermediate is then reacted with a trideuteromethylating agent, such as trideuteromethyl iodide (CD3I) or trideuteromethyl triflate (CD3OTf). This ensures that the three deuterium atoms are specifically incorporated into the 5-methyl ether group, yielding the target molecule, this compound.
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Eupatorin Derivatives
The unambiguous confirmation of the structure of this compound and its synthetic precursors is achieved through a combination of advanced spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is frequently used for the purification of the final compound and for the assessment of its purity. The retention time of the synthesized molecule can be compared to that of a non-deuterated standard to provide initial evidence of its identity. benthamdirect.com
Mass Spectrometry (MS) is a critical tool for confirming the successful incorporation of deuterium. researchgate.net The mass spectrum of this compound will exhibit a molecular ion peak that is three mass units higher than that of the non-deuterated Eupatorin 5-Methyl Ether, providing definitive proof of the successful deuteration. Tandem mass spectrometry (MS/MS) can be used to further probe the structure by analyzing the fragmentation patterns of the molecule. nih.govbohrium.comuclouvain.be
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the detailed structural elucidation of the molecule. ukm.my
¹H NMR spectroscopy is used to determine the number and connectivity of the hydrogen atoms. In the case of this compound, the signal corresponding to the 5-methyl group would be absent in the ¹H NMR spectrum, offering clear evidence of deuteration at this position.
¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule.
Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to further confirm the connectivity of atoms within the molecule, ensuring an unambiguous structural assignment. ukm.my
The combination of these powerful analytical techniques provides a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and the precise location of the isotopic label.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific functional groups.
For this compound, with the IUPAC name 2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one, ¹H and ¹³C NMR spectroscopy would be used to confirm the successful synthesis and structural assignment. nih.gov
¹H NMR: This technique would verify the presence and position of all hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the chromenone and phenyl rings, the protons of the three non-deuterated methoxy (B1213986) groups, and the proton of the hydroxyl group. A key confirmation of successful isotopic labeling would be the absence of a proton signal corresponding to the methoxy group at the C-4' position, which has been replaced by a deuterated methoxy group (-OCD₃).
¹³C NMR: This analysis would confirm the carbon framework of the molecule. Each unique carbon atom in the Eupatorin scaffold would produce a distinct signal, confirming the presence of the flavone core and the correct number and position of methoxy and hydroxyl substituents.
The combination of these NMR techniques allows for a complete and detailed assignment of the molecule's structure, ensuring that the desired derivatization and isotopic labeling have occurred at the intended positions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can unequivocally confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₅D₃O₇ | pharmaffiliates.com |
| Calculated Exact Mass | 361.12408315 Da | nih.gov |
| Calculated Monoisotopic Mass | 361.12408315 Da | nih.gov |
Chromatographic Purity Assessment and Identification (e.g., UPLC-Q-TOF/MS)
Ensuring the purity of a chemical compound is as important as confirming its structure. Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is a powerful hybrid technique for both purity assessment and chemical identification. nih.gov
The UPLC component separates the target compound, this compound, from any starting materials, byproducts, or other impurities with high resolution and speed. The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to the target compound relative to the total area of all detected peaks.
As the separated components exit the UPLC column, they are introduced into the Q-TOF mass spectrometer. nih.gov This detector performs two crucial functions:
Identification: The TOF analyzer measures the mass-to-charge ratio of the molecular ions with high accuracy, confirming the identity of the compound in the main chromatographic peak by matching its measured mass to the known mass of this compound. mdpi.com
Structural Confirmation: The quadrupole can be used to select the parent ion of the target compound and subject it to fragmentation. The resulting fragmentation pattern provides a structural "fingerprint" that can be compared to known patterns of the Eupatorin scaffold to further confirm the identity of the molecule. nih.gov
This combination of high-resolution chromatography and high-resolution mass spectrometry provides a comprehensive analysis of both the purity and identity of the synthesized this compound. nih.govmdpi.com
| Technique Component | Function |
|---|---|
| UPLC (Ultra-High-Performance Liquid Chromatography) | Separates the target compound from impurities based on physicochemical properties. |
| Q-TOF MS (Quadrupole Time-of-Flight Mass Spectrometry) | Provides high-resolution mass data for molecular formula confirmation and fragmentation data for structural elucidation. |
Investigation of Cellular and Molecular Mechanisms of Action
Modulation of Inflammatory Signaling Pathways by Eupatorin-5-Methyl Ether
Eupatorin-5-Methyl Ether exerts its influence on inflammatory processes by targeting key enzymes, cytokines, and transcription factors that are pivotal in the inflammatory cascade.
Eupatorin-5-Methyl Ether has been identified as a modulator of the enzymes Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). researchgate.net These enzymes are crucial mediators of the inflammatory response. nih.gov COX-2 is responsible for the production of prostaglandins, which are pro-inflammatory lipid compounds, while iNOS generates nitric oxide, another key inflammatory mediator. researchgate.netd-nb.info Studies have shown that Eupatorin-5-Methyl Ether, along with related flavonoids like eupatorin (B191229) and sinensetin, can modulate COX-2-dependent prostanoid production and regulate NO generation through the iNOS pathway. researchgate.net This inhibitory action on both COX-2 and iNOS expression helps to reduce the synthesis of inflammatory mediators. researchgate.netnih.gov
The anti-inflammatory effects of related compounds, such as eupatorin, are linked to the suppression of pro-inflammatory cytokine synthesis, notably Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a critical cytokine that plays a central role in initiating and sustaining the inflammatory cascade. nih.govmdpi.com By inhibiting the production of TNF-α, Eupatorin-5-Methyl Ether can disrupt the signaling pathways that lead to the expression of other inflammatory molecules and the recruitment of immune cells to sites of inflammation. researchgate.netnih.gov
Eupatorin-5-Methyl Ether influences the activity of several key transcription factors that regulate the expression of inflammatory and antioxidant genes. Research on associated flavonoids has demonstrated the inhibition of the lipopolysaccharide (LPS)-induced activation of Signal Transducer and Activator of Transcription 1 (STAT1). researchgate.net STAT1 is a crucial transcription factor in the interferon signaling pathway, which often cross-talks with other inflammatory pathways. nih.gov
Furthermore, evidence suggests that mixtures containing related flavonoids can suppress the activation of Nuclear Factor-kappa B (NF-κB). researchgate.net NF-κB is a primary transcription factor that controls the expression of a wide array of pro-inflammatory genes, including those for iNOS, COX-2, and TNF-α. mdpi.comnih.gov
Conversely, these flavonoid mixtures have been shown to increase the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a master regulator of the antioxidant response, inducing the expression of protective enzymes like heme oxygenase-1 (HO-1). nih.govnih.gov By modulating these transcription factors, Eupatorin-5-Methyl Ether can simultaneously downregulate pro-inflammatory gene expression and upregulate cellular antioxidant defenses.
Table 1: Impact of Eupatorin-5-Methyl Ether and Related Flavonoids on Transcription Factors
| Transcription Factor | Effect of Compound | Associated Outcome |
| STAT1 | Inhibition of activation researchgate.net | Decreased expression of inflammatory genes. |
| NF-κB | Suppression of activation researchgate.net | Reduced production of pro-inflammatory mediators (iNOS, COX-2, TNF-α). |
| Nrf2 | Increased activation researchgate.netnih.gov | Enhanced expression of antioxidant and protective enzymes (e.g., HO-1). |
Directly linked to its inhibition of iNOS, Eupatorin-5-Methyl Ether is an effective inhibitor of nitric oxide (NO) production. researchgate.netmedchemexpress.com Overproduction of NO by iNOS is a hallmark of inflammatory conditions. frontiersin.org Eupatorin-5-Methyl Ether has been shown to inhibit NO production with a reported half-maximal inhibitory concentration (IC50) of 5.5 μM, demonstrating its potent activity in regulating this key inflammatory signaling molecule. medchemexpress.com
Molecular Interactions with Protein Targets
Beyond its effects on signaling pathways, Eupatorin-5-Methyl Ether has been found to interact directly with specific protein targets, influencing their function.
Eupatorin-5-Methyl Ether has been identified as an inhibitor of Protein Disulfide Isomerase A3 (PDIA3), also known as ERp57. nih.gov PDIA3 is a multifunctional enzyme primarily located in the endoplasmic reticulum that plays a critical role in protein folding and cellular redox balance. nih.govnih.gov Studies have demonstrated that Eupatorin-5-Methyl Ether can inhibit the reductase activity of PDIA3/ERp57. nih.gov This interaction is characterized by a dissociation constant (Kd) of 11.1 μM, indicating a notable binding affinity. nih.gov By inhibiting the redox activity of PDIA3/ERp57, Eupatorin-5-Methyl Ether can modulate cellular redox states and protein processing mechanisms. nih.gov
Table 2: Interaction of Eupatorin-5-Methyl Ether with PDIA3/ERp57
| Protein Target | Observed Effect | Binding Affinity (Kd) |
| PDIA3/ERp57 | Inhibition of redox activity nih.gov | 11.1 μM nih.gov |
Interaction with Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) and Metabolic Consequences in Cellular Systems
Eupatorin and its derivatives have been identified as substrates for cytochrome P450 (CYP) enzymes, particularly the CYP1 family, which are involved in the metabolism of various xenobiotics. The expression of CYP1A1 and CYP1B1 is often elevated in tumor cells, making them targets for cancer therapy.
Eupatorin is metabolized by human CYP1A1 and CYP1A2, and to a lesser extent by CYP1B1. This metabolic conversion is crucial for its antiproliferative effects in certain cancer cell lines. For instance, in MDA-MB-468 human breast cancer cells, the cytotoxic and cell cycle arresting effects of eupatorin are dependent on its metabolism by CYP1 enzymes. The primary metabolite in this process is cirsiliol (B191092), although it is believed that the combined effect of all metabolites is responsible for the observed potent activity.
Similarly, eupatorin-5-methyl ether has been shown to be a substrate for recombinant CYP1A1 and CYP1B1, leading to the formation of an as-yet-unidentified metabolite. The metabolism of these flavonoids by CYP1 enzymes within cancer cells that overexpress these enzymes is a key mechanism behind their selective antiproliferative activity. This selective metabolism in tumor cells compared to normal cells, such as the MCF-10A breast epithelial cell line, underscores the potential for targeted effects. Eupatorin-5-methyl ether demonstrated a submicromolar IC50 in the CYP1-expressing MDA-MB-468 cancer cell line, while being significantly less active in the normal MCF-10A cell line.
| Compound | Interacting Enzyme(s) | Metabolic Consequence | Cellular System |
|---|---|---|---|
| Eupatorin | CYP1A1, CYP1A2, CYP1B1 | Metabolized to cirsiliol and other products | MDA-MB-468 human breast cancer cells |
| Eupatorin-5-methyl ether | CYP1A1, CYP1B1 | Metabolized to an unidentified product (E(5)M1) | Recombinant enzyme systems, MDA-MB-468 cells |
Other Enzyme Inhibition Studies Relevant to Biological Function
Beyond its interaction with cytochrome P450, eupatorin-5-methyl ether and related flavonoids have been shown to inhibit other enzymes that are pivotal in various biological processes, including inflammation and cell growth. The mode of action often involves the inhibition of enzymes and modulation of signaling pathways crucial for the survival and proliferation of cancer cells. biosynth.com
Eupatorin-5-methyl ether has been reported to inhibit nitric oxide (NO) production with an IC50 value of 5.5 μM. medchemexpress.com This is significant as NO is a key signaling molecule in inflammation and carcinogenesis. The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS). Studies on the related compound eupatorin have confirmed its ability to inhibit iNOS and cyclooxygenase-2 (COX-2) expression, both of which are key enzymes in the inflammatory pathway. nih.govresearchgate.net This suggests that the anti-inflammatory properties of these compounds are mediated, at least in part, through the inhibition of these enzymes. Additionally, a broader study on flavonoids has pointed to their ability to inhibit glutathione (B108866) reductase, indicating a potential role in modulating oxidative stress. biosynth.com
| Compound | Inhibited Enzyme/Process | Reported IC50 | Biological Relevance |
|---|---|---|---|
| Eupatorin-5-methyl ether | Nitric Oxide (NO) Production | 5.5 µM | Anti-inflammatory |
| Eupatorin | iNOS and COX-2 | Not specified | Anti-inflammatory |
| Flavonoids (general class) | Glutathione Reductase | Not specified | Modulation of Oxidative Stress |
Effects on Cellular Processes in In Vitro Models
Induction of Cell Cycle Arrest in Malignant Cell Lines (e.g., G1, G2/M phase)
A significant aspect of the anticancer activity of eupatorin is its ability to halt the cell cycle, thereby preventing the proliferation of malignant cells. Flow cytometry analyses have demonstrated that eupatorin can induce cell cycle arrest at different phases depending on the cell line and experimental conditions.
In MDA-MB-468 breast cancer cells, eupatorin has been shown to cause a profound arrest in the G2/M phase of the cell cycle. This effect is linked to its metabolism by cytochrome P450 enzymes. In other studies involving MCF-7 and MDA-MB-231 breast cancer cells, eupatorin treatment led to cell cycle arrest at the sub-G0/G1 phase in a time-dependent manner. nih.gov Furthermore, in human leukemia cell lines, eupatorin has also been observed to arrest cells at the G2/M phase.
| Cell Line | Type of Cancer | Phase of Cell Cycle Arrest |
|---|---|---|
| MDA-MB-468 | Breast Cancer | G2/M |
| MCF-7 | Breast Cancer | Sub-G0/G1 |
| MDA-MB-231 | Breast Cancer | Sub-G0/G1 |
| Human Leukemia Cells | Leukemia | G2/M |
Mechanisms of Apoptosis Induction (e.g., caspase activation, mitochondrial pathways)
In addition to cell cycle arrest, eupatorin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this effect involve both the extrinsic and intrinsic apoptotic pathways.
Studies have shown that eupatorin-induced apoptosis is associated with the activation of multiple caspases, which are key proteases in the execution of apoptosis. In human leukemia cells, eupatorin treatment leads to the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3, -6, and -7). The activation of caspase-8 suggests the involvement of the extrinsic, death receptor-mediated pathway, while the activation of caspase-9 points to the intrinsic, mitochondria-mediated pathway.
The intrinsic pathway is further supported by the observation that eupatorin induces the release of cytochrome c from the mitochondria into the cytosol. This event is a critical step in the formation of the apoptosome and the subsequent activation of caspase-9. In MCF-7 and MDA-MB-231 breast cancer cells, eupatorin was found to induce apoptosis primarily through the intrinsic pathway, as evidenced by a higher fold activation of caspase-9 compared to caspase-8. nih.gov This is accompanied by the upregulation of pro-apoptotic genes such as Bak1, Bax, and Bad. nih.gov
Modulation of Cell Proliferation and Viability in Cultured Cells
Eupatorin and its derivatives have consistently demonstrated the ability to inhibit the proliferation and reduce the viability of various cancer cell lines in vitro. The cytotoxic effects are typically dose- and time-dependent.
For example, in MCF-7 and MDA-MB-231 human breast cancer cells, eupatorin showed significant cytotoxic effects, with an IC50 value of approximately 5 µg/mL after 48 hours of treatment. nih.gov Notably, the compound was found to be less toxic to non-cancerous MCF-10a cells, where the IC50 was significantly higher (30 µg/mL), suggesting a degree of selectivity for cancer cells. nih.gov In human leukemia cell lines (HL-60, U937, and Molt-3), eupatorin inhibited cell viability with IC50 values of around 5 µM.
The antiproliferative activity of eupatorin-5-methyl ether has also been documented, particularly in CYP1-expressing cancer cell lines like MDA-MB-468, where it exhibits a submicromolar IC50. researchgate.net
| Cell Line | Compound | Reported IC50 | Exposure Time |
|---|---|---|---|
| MCF-7 | Eupatorin | ~5 µg/mL | 48 hours |
| MDA-MB-231 | Eupatorin | ~5 µg/mL | 48 hours |
| MCF-10a (non-cancerous) | Eupatorin | 30 µg/mL | 48 hours |
| Human Leukemia Cells | Eupatorin | ~5 µM | Not specified |
| MDA-MB-468 | Eupatorin-5-methyl ether | Submicromolar | Not specified |
Signal Transduction Pathway Modulation (e.g., p21, JNK, p-JNK, AhR)
The effects of eupatorin on cell cycle, apoptosis, and proliferation are mediated through its influence on various signal transduction pathways.
p21: The cell cycle inhibitor p21 is a key regulator of cell cycle progression, and its expression can be induced by the tumor suppressor protein p53. In some cancer cell models, an increase in p53 levels can lead to elevated p21 activity, which in turn contributes to cell cycle arrest. researchgate.net While direct modulation of p21 by eupatorin is not explicitly detailed in the provided search results, the induction of G1 phase arrest in some cell lines is a hallmark of p21-mediated activity.
JNK and p-JNK: The c-Jun N-terminal kinase (JNK) pathway, a subfamily of the mitogen-activated protein kinases (MAPKs), is involved in cellular responses to stress, and its sustained activation is often linked to apoptosis. In human leukemia cells, eupatorin has been shown to induce the phosphorylation of JNK/SAPK (stress-activated protein kinases). The inhibition of this pathway was found to attenuate eupatorin-induced cell death, indicating that the activation of JNK is essential for its apoptotic effects.
AhR (Aryl Hydrocarbon Receptor): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a role in regulating the expression of xenobiotic-metabolizing enzymes, including CYP1A1 and CYP1B1. mdpi.com Flavonoids are known to be potential ligands for AhR. youtube.com Upon binding, the AhR translocates to the nucleus and dimerizes with ARNT (AhR Nuclear Translocator), leading to the transcription of target genes. youtube.com Given that the metabolism of eupatorin and eupatorin-5-methyl ether by CYP1 enzymes is a key part of their mechanism of action, it is plausible that their activity is, at least in part, mediated through the AhR signaling pathway. The activation of this pathway in tumor cells could lead to the localized production of active metabolites that drive the observed antiproliferative and pro-apoptotic effects.
Compound Reference Table
| Compound Name |
|---|
| Eupatorin-d3 5-Methyl Ether |
| Eupatorin |
| Eupatorin 5-Methyl Ether |
| Cirsiliol |
| Bak1 |
| Bax |
| Bad |
Antioxidant Mechanisms and Reactive Oxygen Species (ROS) Modulation
This compound, a deuterated form of the naturally occurring flavonoid Eupatorin 5-Methyl Ether, is recognized for its antioxidant properties which play a significant role in mitigating oxidative stress. biosynth.com As a member of the flavone (B191248) subclass of flavonoids, its mechanisms of action are rooted in its chemical structure, which allows it to interact with and neutralize reactive oxygen species (ROS). The antioxidant capacity of flavonoids is influenced by the arrangement and number of hydroxyl groups, with methylation affecting this potential. researchgate.net
Research into the specific antioxidant and ROS-modulating effects of Eupatorin 5-Methyl Ether has revealed its activity in several key areas. One of the notable findings is its ability to inhibit the production of nitric oxide (NO), a reactive nitrogen species that can contribute to oxidative and nitrosative stress at high concentrations. medchemexpress.com This inhibitory action points to its potential to modulate inflammatory processes where NO plays a significant role. researchgate.net
While detailed data from a broad spectrum of antioxidant assays such as DPPH, ABTS, or FRAP for Eupatorin 5-Methyl Ether are not extensively documented in the provided research, the existing findings provide a foundational understanding of its antioxidant capabilities. The primary mechanism appears to be the modulation of ROS and reactive nitrogen species production, which is a critical factor in preventing cellular damage and the progression of various chronic diseases. biosynth.com
The following table summarizes the key research findings on the antioxidant and ROS-modulating activities of Eupatorin 5-Methyl Ether:
| Parameter | Finding | Reference |
| Nitric Oxide (NO) Production Inhibition | Inhibits NO production with an IC50 of 5.5 μM. | medchemexpress.com |
| General Antioxidant Activity | Exhibits antioxidant properties that are crucial in reducing oxidative stress. | biosynth.commyskinrecipes.com |
| Structural-Activity Relationship | As a partial methyl ether of a flavone, its antioxidant activity is influenced by the degree of methylation; partial methylation may result in lower activity compared to the parent flavone. The presence of hydroxyl groups on the B-ring is a key determinant of antioxidant capacity. | researchgate.net |
Preclinical Pharmacological Research and Mechanistic in Vivo Investigations
Anti-inflammatory Efficacy in Mechanistic Animal Models (e.g., Carrageenan-Induced Paw Edema)
Eupatorin (B191229) 5-Methyl Ether has been identified as a flavonoid with potential anti-inflammatory properties. biosynth.com It is a constituent of plants like Orthosiphon stamineus, which are traditionally used for inflammatory conditions. nih.gov Preclinical studies often utilize the carrageenan-induced paw edema model in rodents, a standard and well-characterized assay for investigating acute inflammation, to evaluate the efficacy of novel anti-inflammatory agents. nih.govresearchgate.net
While Eupatorin 5-Methyl Ether is recognized as a bioactive component, specific in vivo studies detailing its isolated effect in the carrageenan-induced paw edema model are limited in publicly available literature. However, a key study investigated a flavonoid-rich fraction of Orthosiphon stamineus containing Eupatorin 5-Methyl Ether, alongside the related flavonoids eupatorin and sinensetin. nih.gov In this research, the in vivo anti-inflammatory effects were demonstrated for eupatorin and sinensetin, which significantly inhibited paw inflammation in mice following carrageenan injection. nih.gov These findings suggest that flavonoids of this class are active in vivo, though direct quantitative data for Eupatorin 5-Methyl Ether's sole activity in this model is not specified. The anti-inflammatory mechanisms for such flavonoids are believed to involve the modulation of pathways that generate inflammatory mediators like nitric oxide (NO) and prostaglandins. researchgate.net
Exploration of Anti-proliferative Effects in Mechanistic In Vivo Xenograft Models (Focus on pathway modulation, not tumor size reduction for therapeutic claim)
The anti-proliferative potential of Eupatorin 5-Methyl Ether has been noted in biochemical and pharmacological research. biosynth.com The compound is known to modulate signaling pathways pivotal to cell proliferation and survival. biosynth.com In vitro studies have shown that Eupatorin 5-Methyl Ether can hamper the stimulating effects of carcinogens in MCF-7 breast cancer cells through the induction of p21, Jun N-terminal kinase (JNK), and phosphorylated-JNK (p-JNK) expression. cnr.it Furthermore, it has been observed to cause G1 phase cell cycle arrest in MCF7 cells. nih.gov
Despite these promising in vitro findings that elucidate potential mechanisms of action, comprehensive in vivo studies using xenograft models to confirm the modulation of these specific pathways by Eupatorin 5-Methyl Ether are not extensively documented in the available scientific literature. Such studies are crucial for translating in vitro observations into a physiological context, confirming that the compound can engage its molecular targets in a complex tumor microenvironment in vivo. Research into related flavonoids and other natural compounds frequently utilizes xenograft models to demonstrate the in vivo modulation of signaling pathways like NF-κB and STAT3, which are critical in cancer progression. frontiersin.org
Studies on the Impact of Eupatorin 5-Methyl Ether on Gene Expression in Relevant Tissues
The pharmacological activity of Eupatorin 5-Methyl Ether is linked to its ability to modulate various biochemical pathways, which inherently involves the alteration of gene expression. biosynth.com The anti-inflammatory effects of related flavonoids, for instance, are tied to the inhibition of inflammatory gene expression. nih.gov
In vitro research has provided insights into the potential gene targets. Studies on eupatorin and sinensetin, compounds structurally and functionally related to Eupatorin 5-Methyl Ether and found in the same plant extracts, have demonstrated the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these flavonoids were shown to inhibit the lipopolysaccharide (LPS)-induced activation of the transcription factor STAT1α (Signal Transducer and Activator of Transcription 1α), a key regulator of inflammatory gene expression. nih.gov
Structure Activity Relationship Sar Studies of Eupatorin Analogues
Influence of Methoxy (B1213986) and Hydroxyl Group Substitutions on Biological Activity
The presence, number, and position of methoxy (-OCH₃) and hydroxyl (-OH) groups on the flavonoid scaffold are critical determinants of biological activity. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, which in turn affect its pharmacokinetics and pharmacodynamics.
The metabolic functionalization of drug molecules often involves the addition of hydroxyl groups or the O-dealkylation of methoxy groups to form hydroxyls. shu.ac.uk This process generally increases the hydrophilicity of a compound, aiding in its elimination. shu.ac.uk However, the introduction of a hydroxyl group can also modify the pharmacodynamics by enabling new hydrogen-bonding interactions with a biological target, potentially enhancing, retaining, or diminishing the parent molecule's activity. shu.ac.uk
Research into the SAR of various flavonoid classes has yielded several key insights:
Antioxidant and Antiradical Activity: The antioxidant capacity of flavonoids is strongly dependent on their structure. mdpi.com Hydroxyl groups, particularly those on the B-ring, play an essential role in radical scavenging activities. researchgate.net Quantum chemical studies have shown that flavonols (which have a C3 hydroxyl group) and flavones with a greater number of hydroxyl groups tend to be more active antioxidants. mdpi.com Specifically, the C4' hydroxyl group in flavones is often a privileged site for hydrogen abstraction, a key mechanism in radical scavenging. mdpi.com Conversely, partial methylation of these hydroxyl groups to form methoxy ethers can lead to a reduction in radical scavenging activity when compared to the parent flavones. researchgate.net
Antiproliferative Activity: In studies on benzimidazole (B57391) derivatives, another class of bioactive compounds, the presence and position of methoxy and hydroxyl groups were found to significantly impact in vitro antiproliferative activity against cancer cell lines. nih.gov For instance, a 2-hydroxy-4-methoxy-substituted derivative demonstrated pronounced activity across multiple cell lines, while other patterns of substitution resulted in weak to moderate activity. nih.gov This highlights the high degree of specificity required for potent biological effects.
The substitution pattern dictates the molecule's ability to donate hydrogen atoms or electrons to stabilize free radicals and to bind effectively to target enzymes or receptors. nih.gov Therefore, the strategic placement of methoxy and hydroxyl groups is a key consideration in the design of Eupatorin (B191229) analogues with optimized biological functions.
Comparative Analysis of Eupatorin-5-Methyl Ether with Parent Eupatorin and Other Flavones
Comparing Eupatorin-5-Methyl Ether to its parent compound, Eupatorin, and other related flavones reveals the subtle yet significant impact of methylation on biological function. Eupatorin features hydroxyl groups at positions C5, C3', and C4', and a methoxy group at C6. In Eupatorin-5-Methyl Ether, the hydroxyl group at C5 is replaced by a methoxy group. researchgate.net
A comparative study investigating the interaction of various flavonoids with Protein Disulfide Isomerase Family A Member 3 (PDIA3), a potential pharmacological target in several human diseases, found that both Eupatorin and Eupatorin-5-Methyl Ether exhibited a high affinity for the protein. researchgate.net Both compounds were capable of inhibiting the reductase activity of PDIA3 without significantly affecting its DNA binding activity, suggesting that methylation at the C5 position does not abolish this specific interaction. researchgate.net
However, in other activities, the difference is more pronounced. As a general principle observed in flavonoid studies, partial methyl ethers are often less active as radical scavengers than their parent flavones. researchgate.net This suggests that Eupatorin, with its free C5 hydroxyl group, likely possesses superior antioxidant potential compared to Eupatorin-5-Methyl Ether.
Eupatorin-5-Methyl Ether has also been shown to inhibit the production of nitric oxide (NO) with an IC₅₀ value of 5.5 μM, indicating anti-inflammatory potential. medchemexpress.com Both Eupatorin and Eupatorin-5-Methyl Ether are recognized as modulators of inflammatory pathways, including the cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways. researchgate.netbiosynth.com
| Compound | Key Structural Difference from Eupatorin | Comparative Biological Activity |
| Eupatorin-5-Methyl Ether | C5-OH group is replaced by a C5-OCH₃ group. researchgate.net | High affinity for PDIA3, similar to Eupatorin. researchgate.net Likely reduced radical scavenging activity. researchgate.net Potent inhibitor of NO production (anti-inflammatory). medchemexpress.com |
| Eupatorin (Parent) | Contains a C5-OH group. | High affinity for PDIA3. researchgate.net Likely higher radical scavenging activity than its 5-methyl ether. researchgate.net |
| Sinensetin | Another polymethoxylated flavone (B191248). | Also modulates inflammatory pathways. researchgate.net |
This comparative analysis underscores that while certain biological activities may be retained or even enhanced after methylation, others, particularly those dependent on hydrogen-donating hydroxyl groups like radical scavenging, may be diminished.
Design and Synthesis of Novel Eupatorin Analogues for Mechanistic Probing
The design and synthesis of novel analogues are fundamental to probing the mechanisms of action of a parent compound like Eupatorin and for developing new therapeutic leads. This process involves the strategic structural modification of the Eupatorin scaffold to enhance a desired biological activity, improve selectivity, or elucidate interactions with a specific molecular target.
While specific synthetic campaigns for Eupatorin analogues are not extensively detailed in the provided literature, strategies from related flavones like eupatilin (B1662920) can serve as a blueprint. For example, a series of novel eupatilin-Mannich derivatives were designed and synthesized to enhance the parent compound's antitumor effect. nih.govresearchgate.net This approach involved introducing new substituents via the Mannich reaction, a method that could be adapted for Eupatorin. The resulting analogues showed superior antitumor activity compared to the parent eupatilin, and a lead compound was identified that targets Hsp90AA1. nih.govresearchgate.net
General synthetic strategies for creating flavonoid derivatives often start with a readily available precursor, such as 2,4-dihydroxyacetophenone, and proceed through established methods like the Baker-Venkataraman reaction, followed by condensation with substituted acyl chlorides to build the final flavone structure. sysrevpharm.org To create a library of analogues for mechanistic studies, chemists can vary the substituents on the B-ring or modify the functional groups on the A- and C-rings of the Eupatorin core.
The goals of such synthetic efforts include:
Investigating SAR: Creating a series of compounds where a single functional group is systematically changed to determine its importance for activity.
Mechanism Elucidation: Synthesizing analogues, such as spin-labeled derivatives, that can be used as tools to study how the parent molecule interacts with its biological target (e.g., tubulin dynamics). nih.gov
Improving Potency: Modifying the structure to achieve stronger interactions with the target, leading to lower effective concentrations. For instance, novel imperatorin (B1671801) derivatives were synthesized that showed higher vasodilatory activity than the parent compound. nih.gov
These synthetic endeavors provide essential tools for pharmacologists and biochemists to dissect molecular mechanisms and validate biological targets.
Computational Chemistry and Molecular Docking Studies on Protein Interactions
Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interactions between a small molecule, like Eupatorin or its analogues, and a target protein at the molecular level. unipa.itnih.gov These methods provide crucial insights into the binding mode, affinity, and specificity of a ligand, thereby guiding SAR studies and the design of new analogues. nih.gov
Molecular docking simulations have been successfully applied to study the interactions of Eupatorin and other flavonoids with various proteins:
Bovine Serum Albumin (BSA): The binding of Eupatorin to BSA, a major carrier protein in the blood, was modeled using molecular docking. scispace.com The study revealed that hydrophobic and electrostatic interactions were the primary forces driving the binding, and the simulation helped to visualize the compound within the protein's binding site. scispace.com
Protein Disulfide Isomerase (PDIA3): While not a docking study, fluorescence quenching analysis, a biophysical technique, was used to investigate the binding affinity of Eupatorin and Eupatorin-5-Methyl Ether to PDIA3, confirming a strong interaction. researchgate.net This type of experimental data is often used to validate the results of computational docking.
Aryl Hydrocarbon Receptor (AhR): In a broader study, molecular docking was used to evaluate the interaction of thirteen different flavonoids with the AhR, a protein implicated in cancer. mdpi.com This work identified key interaction sites and demonstrated the potential for flavonoids to block the formation of the functional AhR:ARNT protein complex, with the flavonoid fisetin (B1672732) showing particular promise. mdpi.com
Hsp90AA1: For the related compound eupatilin, molecular docking studies were combined with network pharmacology to suggest that a novel derivative exerts its antitumor activity by targeting the Hsp90AA1 protein. nih.gov
These computational approaches allow researchers to screen virtual libraries of potential Eupatorin analogues against a protein target, prioritize compounds for synthesis, and generate hypotheses about the structural features essential for binding. biointerfaceresearch.com Molecular dynamics simulations can further refine these models by showing how the protein-ligand complex behaves over time, providing a more dynamic and realistic picture of the interaction. nih.govnih.gov
Metabolic Investigations and Isotopic Tracing Applications of Eupatorin D3 5 Methyl Ether
In Vitro Metabolism Studies Using Hepatic Microsomes and Cellular Systems
In vitro metabolism studies are fundamental in predicting the metabolic pathways of a compound in the body. nih.gov Human liver microsomes are a key experimental model for these studies as they contain a high concentration of drug-metabolizing enzymes. nih.govresearchgate.net
Identification of Metabolites and Metabolic Pathways (e.g., oxidation, methylation, glucuronidation, sulfate (B86663) conjugation)
While direct metabolic studies on Eupatorin-d3 5-Methyl Ether are not extensively documented, the metabolic pathways can be inferred from its non-deuterated analog, eupatorin (B191229). Studies on eupatorin have identified several key metabolic transformations. mdpi.com The primary metabolic pathways for eupatorin include oxidation, methylation, glucuronidation, and sulfate conjugation. mdpi.com These reactions are crucial for the biotransformation of the compound, facilitating its excretion from the body.
In a study investigating the metabolism of eupatorin, a total of 60 metabolites were identified in vitro, with 22 of those being observed in liver microsomes. mdpi.com The major metabolic reactions observed were the loss of CH2, CH2O, O, and CO, as well as oxidation and conjugation reactions. mdpi.com
Table 1: Proposed Metabolic Pathways of Eupatorin-5-Methyl Ether based on Eupatorin Metabolism
| Metabolic Pathway | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen atoms. |
| Methylation | Addition of a methyl group. |
| Glucuronidation | Conjugation with glucuronic acid. |
| Sulfate Conjugation | Conjugation with a sulfate group. |
Role of Cytochrome P450 Enzymes in Eupatorin-5-Methyl Ether Metabolism
Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily found in the liver that play a central role in the metabolism of a wide range of compounds, including drugs and other xenobiotics. ijrpas.commdpi.comnih.gov These enzymes are responsible for catalyzing Phase I metabolic reactions, primarily oxidation. nih.gov
The metabolism of many methyl ethers is known to be mediated by CYP enzymes. nih.gov For instance, the metabolism of methyl tert-butyl ether (MTBE) in human livers is dependent on NADPH and is significantly inhibited by carbon monoxide, a known inhibitor of CYP enzymes. nih.gov This suggests a critical role for CYP enzymes in the metabolism of such compounds. nih.gov Given the structural similarities, it is highly probable that cytochrome P450 enzymes are also involved in the metabolism of Eupatorin-5-Methyl Ether.
In Vivo Metabolite Profiling in Animal Models (e.g., rat plasma, bile, urine, feces)
In vivo studies in animal models are essential to understand the complete metabolic profile of a compound. A study on eupatorin in rats identified 51 metabolites in various biological matrices. mdpi.com
The distribution of these metabolites was as follows:
Plasma: 8 metabolites mdpi.com
Bile: 5 metabolites mdpi.com
Urine: 36 metabolites mdpi.com
Feces: 32 metabolites mdpi.com
This distribution suggests that the metabolites of eupatorin are primarily excreted through urine and feces. mdpi.com The high number of metabolites in urine may be linked to the traditional use of plants containing eupatorin for kidney and bladder-related ailments. mdpi.com
Table 2: Distribution of Eupatorin Metabolites in a Rat Model
| Biological Matrix | Number of Metabolites Identified |
|---|---|
| Plasma | 8 |
| Bile | 5 |
| Urine | 36 |
Application of this compound for Metabolic Pathway Elucidation and Kinetic Isotope Effect Studies
The use of deuterated compounds like this compound is instrumental in elucidating metabolic pathways. The deuterium (B1214612) label allows for the easy tracking of the compound and its metabolites within a biological system.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edunih.gov This effect is particularly useful in studying reaction mechanisms. nih.govepfl.ch By comparing the metabolic rate of this compound with its non-deuterated counterpart, researchers can determine if the C-H bond cleavage at the deuterated position is a rate-determining step in its metabolism. nih.gov This information is invaluable for understanding the enzymatic processes involved.
Use of Deuterated Analogues as Internal Standards in Quantitative Bioanalytical Methods (e.g., LC-MS/MS)
Deuterated compounds are widely regarded as the ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govscispace.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to correct for variations during sample processing and analysis. aptochem.com
This compound, being a stable isotope-labeled version of Eupatorin-5-Methyl Ether, is an excellent internal standard for several reasons:
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. nih.govscispace.com
Co-elution: It typically co-elutes with the analyte, which helps to compensate for matrix effects. aptochem.com
Mass Difference: The mass difference between the deuterated standard and the analyte allows for their distinct detection by the mass spectrometer. aptochem.com
The use of a deuterated internal standard like this compound significantly improves the accuracy, precision, and robustness of quantitative bioanalytical methods. aptochem.comresearchgate.net
Advanced Analytical Methodologies for Research Applications
Development and Validation of Chromatographic Methods for Quantification in Biological Matrices (Research focused, non-clinical)
The accurate quantification of flavonoids like eupatorin (B191229) in complex biological matrices such as plasma, urine, and bile is fundamental for pharmacokinetic and metabolism studies. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity. nih.gov The development of these methods involves meticulous optimization of chromatographic conditions and mass spectrometric parameters. Eupatorin-d3 5-Methyl Ether is an ideal internal standard in such assays, as its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its mass, correcting for variations during sample preparation and analysis.
Method validation is performed according to established guidelines to ensure reliability. fda.govmdpi.com Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and stability. nih.govmdpi.com For instance, a validated LC-MS/MS method for eupatorin in rat plasma demonstrated excellent linearity over a specific concentration range and acceptable intra- and inter-day precision and accuracy. mdpi.com
| Validation Parameter | Typical Acceptance Criteria | Research Finding Example (Eupatorin) |
| Linearity (R²) | > 0.99 | > 0.99 over the range of 10–2500 ng/mL |
| Precision (RSD%) | < 15% (< 20% at LOQ) | Intra- and inter-day precision < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Intra- and inter-day accuracy within ±15% |
| Recovery (%) | Consistent, precise, and reproducible | Values within accepted ranges |
| Matrix Effect | Minimal ion suppression/enhancement | Values within accepted ranges |
| Stability | Analyte stable under various conditions | Stable at -20°C for at least 3 months |
High-Resolution Mass Spectrometry Techniques for Metabolite Identification and Quantification
High-resolution mass spectrometry (HRMS), particularly techniques like ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS), is a powerful tool for identifying and structurally characterizing metabolites. nih.govnih.gov This technology provides high-resolution, sensitive, and accurate mass measurements, enabling the determination of the elemental composition of potential metabolites. nih.govbiodong.com
In the study of eupatorin metabolism, UHPLC-Q-TOF-MS has been used to identify numerous metabolites in various biological samples, including rat plasma, bile, urine, feces, and in vitro systems like liver microsomes. nih.gov The analytical strategy involves comparing the mass spectra of the parent drug with those detected in the biological samples. nih.gov The fragmentation patterns of the parent compound are crucial for elucidating the structures of its metabolites. researchgate.net A significant number of metabolites have been characterized, revealing that the main metabolic pathways for eupatorin include oxidation, methylation, glucuronidation, and sulfate (B86663) conjugation, among others. nih.gov
| Biological Matrix | Number of Metabolites Identified (In Vivo) | Number of Metabolites Identified (In Vitro) | Major Metabolic Pathways Identified |
| Rat Plasma, Bile, Urine, Feces | 51 | N/A | Oxidation, Methylation, Glucuronidation, Sulfate Conjugation, Hydrogenation, Glycine Conjugation, Glucose Conjugation, N-acetylation, Ketone Formation. nih.gov |
| Rat Liver Microsomes, Intestinal Flora | N/A | 60 | Loss of CH₂, CH₂O, O, CO; Oxidation, Methylation, Glucuronidation, Sulfate Conjugation. nih.gov |
Spectroscopic Techniques for Analyzing Compound Interactions with Biological Macromolecules
Understanding the interaction between a compound and biological macromolecules, such as proteins, is crucial for elucidating its mechanism of action. Spectroscopic techniques, including fluorescence spectroscopy, ultraviolet-visible (UV-vis) absorption, and circular dichroism (CD), are widely used for this purpose. nih.govmdpi.com Studies on the interaction between eupatorin and bovine serum albumin (BSA), a model protein, have provided significant insights into its binding characteristics. nih.govnih.gov
Fluorescence quenching studies have shown that eupatorin can bind to BSA, causing a decrease in the protein's intrinsic fluorescence through a static quenching mechanism. nih.govresearchgate.net This indicates the formation of a complex between eupatorin and BSA. nih.gov Thermodynamic analysis of the binding process has revealed that hydrophobic forces, electrostatic interactions, and hydrogen bonds play major roles in this interaction. nih.govnih.gov Furthermore, circular dichroism spectroscopy has demonstrated that the binding of eupatorin can induce conformational changes in the secondary structure of BSA, leading to a decrease in its α-helix content. mdpi.com
| Spectroscopic Technique | Parameter Measured | Finding for Eupatorin-BSA Interaction |
| Fluorescence Spectroscopy | Binding Constant (Kₐ), Number of Binding Sites (n) | Kₐ values indicate strong binding; approximately one binding site. researchgate.net |
| Thermodynamic Analysis | Enthalpy Change (ΔH), Entropy Change (ΔS) | Negative ΔH and positive ΔS suggest spontaneous interaction driven by hydrophobic and electrostatic forces. nih.gov |
| Circular Dichroism (CD) | Secondary Structure Content | Eupatorin binding reduces the α-helix content of BSA, indicating conformational changes. mdpi.com |
| UV-vis Absorption | Absorption Spectra | A red shift in the BSA spectrum upon eupatorin binding suggests changes in the protein's microenvironment. nih.gov |
Microscopic Techniques for Assessing Cellular Morphological Changes and Subcellular Localization
Microscopic techniques are essential for visualizing the effects of a compound on cell morphology and determining its location within the cell. purdue.eduyale.edu Fluorescence microscopy, in particular, is a powerful tool for observing specific cellular events like apoptosis. purdue.edunih.gov
While these studies effectively demonstrate the morphological changes induced by eupatorin, information regarding the specific subcellular localization of the this compound molecule itself is not extensively detailed in the available research. The focus has been on visualizing the downstream cellular consequences of the compound's activity rather than imaging the compound's distribution within organelles. nih.govresearchgate.netnih.gov Advanced techniques like super-resolution ion beam imaging could potentially be used in the future to map the subcellular distribution of such small molecules. biorxiv.orgnih.gov
Emerging Research Directions and Translational Perspectives
Integration of Omics Technologies in Eupatorin (B191229) Research
The advancement of "omics" technologies provides a systems-level view of molecular changes in response to a bioactive compound. nih.gov Integrating these platforms is crucial for understanding the multifaceted effects of Eupatorin-5-Methyl Ether.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how Eupatorin-5-Methyl Ether may alter gene expression. For instance, studies on related flavonoids have shown modulation of genes involved in inflammation and cell cycle regulation. researchgate.net Applying transcriptomics to cells treated with this compound could identify novel genetic pathways influenced by its activity.
Proteomics: By studying the entire complement of proteins, proteomics can identify the direct protein targets of Eupatorin-5-Methyl Ether and downstream changes in protein expression and post-translational modifications. Stable isotope labeling techniques, conceptually similar to the deuteration of Eupatorin-d3 5-Methyl Ether, are foundational in quantitative proteomics, allowing for precise measurement of protein abundance changes. rsc.org
Metabolomics: This field focuses on the global profile of metabolites and is arguably the most directly applicable omics science for a labeled compound like this compound. nih.gov Research on the metabolism of the parent compound, Eupatorin, has successfully used high-resolution mass spectrometry to identify numerous metabolites in vivo and in vitro. mdpi.com The study characterized metabolites resulting from processes like methylation, glucuronidation, sulfate (B86663) conjugation, and oxidation. mdpi.com Using the deuterated form, this compound, would allow for more precise tracing of these metabolic pathways, distinguishing the compound's metabolites from the endogenous metabolic background. frontiersin.org
| Omics Technology | Primary Focus | Application to Eupatorin-5-Methyl Ether Research |
|---|---|---|
| Transcriptomics | Gene expression (RNA) | Identifying genes and signaling pathways modulated by the compound, such as those related to inflammation or cell proliferation. |
| Proteomics | Protein expression and function | Discovering direct protein binding partners and observing downstream effects on protein networks and post-translational modifications. |
| Metabolomics | Metabolite profiles | Tracing the metabolic fate of the compound, identifying its biotransformation products, and understanding its impact on endogenous metabolic pathways. mdpi.com |
Network Pharmacology and Systems Biology Approaches for Target Discovery and Pathway Mapping
Modern drug discovery is shifting from a "one drug, one target" philosophy to a more holistic, systems-level perspective. healthcare-bulletin.co.ukresearchgate.net Network pharmacology is an interdisciplinary field that integrates systems biology and computational analysis to understand the complex interactions between drugs, protein targets, and disease pathways. nih.govnih.gov
This approach is particularly well-suited for natural products like flavonoids, which often exhibit polypharmacology (acting on multiple targets). A network pharmacology investigation of Eupatorin-5-Methyl Ether would involve:
Target Prediction: Using computational databases and docking simulations to identify potential protein targets based on the compound's structure.
Network Construction: Building a comprehensive biological network that includes these potential targets, their interacting proteins, and associated disease pathways.
Pathway Analysis: Mapping the compound's predicted targets onto established biological pathways (e.g., from KEGG or Reactome databases) to hypothesize its mechanism of action. healthcare-bulletin.co.uk
This methodology can generate novel hypotheses about how Eupatorin-5-Methyl Ether exerts its anti-inflammatory or antiproliferative effects by identifying key "hub" proteins or modules within a disease network that are modulated by the compound. semanticscholar.org
Development of this compound as a Mechanistic Probe for Specific Biological Targets
The key feature of this compound is the inclusion of three deuterium (B1214612) atoms, creating a stable isotope-labeled version of the parent compound. pharmaffiliates.com This isotopic label makes it an invaluable tool, or "mechanistic probe," for quantitative and metabolic studies using mass spectrometry. nih.gov
When a biological sample is analyzed, the mass spectrometer can easily distinguish this compound and its metabolites from their naturally occurring, unlabeled counterparts due to the predictable mass difference. This enables several advanced research applications:
Stable Isotope Dilution Analysis (SIDA): By adding a known amount of the deuterated compound as an internal standard, researchers can achieve highly accurate quantification of the unlabeled Eupatorin-5-Methyl Ether in complex matrices. This is considered the gold standard for quantitative mass spectrometry. nih.gov
Metabolic Flux Analysis: It allows for the precise tracing of the compound through metabolic pathways. Researchers can track the rate of conversion to various metabolites, providing a dynamic view of its biotransformation. nih.gov
Target Engagement Studies: In more advanced applications, labeled probes can be used to quantify the binding of a compound to its protein target, confirming target engagement within a cellular context.
Future Directions in Synthetic Methodology for Tailored Flavonoid Derivatives
While Eupatorin-5-Methyl Ether is a naturally occurring flavonoid, the ability to synthetically modify its structure is key to developing new research tools and potential therapeutic leads. biosynth.commyskinrecipes.com Future research will focus on developing more efficient and versatile synthetic methods to create a library of tailored derivatives.
Recent advances in synthetic organic chemistry offer powerful tools for this purpose:
Suzuki–Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for creating new carbon-carbon bonds. It has been successfully used to prepare novel flavonoid derivatives by adding various aryl or alkyl groups at specific positions on the flavonoid scaffold, such as C-8. nih.govresearchgate.net This allows for systematic exploration of structure-activity relationships.
Claisen Rearrangement: This reaction is a classic method for preparing prenylated flavonoids, which often exhibit unique biological activities. nih.gov
Modular Synthetic Approaches: Other strategies focus on building the flavonoid core from simpler precursors, allowing for the introduction of functional groups or isotopic labels at various positions in a controlled manner. nih.gov
These advanced synthetic methods will enable the creation of novel Eupatorin derivatives with improved properties, such as enhanced potency, greater metabolic stability, or altered target specificity.
Exploration of Eupatorin-5-Methyl Ether in Combination Studies with Other Research Compounds
Complex diseases often involve multiple redundant or interacting pathways. As a result, combination therapies that target different nodes in a disease network are a major focus of pharmacological research. Given the known anti-inflammatory and antiproliferative activities of Eupatorin-5-Methyl Ether, exploring its effects in combination with other compounds is a logical next step. medchemexpress.comresearchgate.net
The rationale for such studies includes:
Synergistic Effects: Combining Eupatorin-5-Methyl Ether with another compound could produce an effect greater than the sum of their individual effects. For example, its known inhibition of inflammatory gene expression could synergize with a compound that targets a different aspect of the inflammatory cascade. medchemexpress.com
Overcoming Resistance: In cancer research, combination therapies are often used to overcome or prevent the development of drug resistance.
Dose Reduction: A synergistic combination may allow for the use of lower concentrations of one or both compounds, potentially reducing off-target effects.
Future studies could investigate combinations of Eupatorin-5-Methyl Ether with established anti-inflammatory agents or with cytotoxic compounds used in cancer research to identify novel synergistic interactions.
Q & A
Q. What are the optimal methods for synthesizing and characterizing Eupatorin-d3 5-Methyl Ether in laboratory settings?
Synthesis typically involves regioselective methylation of precursor flavonoids, monitored via HPLC and NMR to confirm deuterium incorporation and methyl group positioning. Key steps include:
- Deuterium labeling : Use of deuterated methylating agents (e.g., CD3I) under anhydrous conditions to ensure isotopic purity .
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the compound from side products .
- Characterization : H/C NMR to verify methyl ether formation and deuterium substitution, complemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. How can researchers validate the biological activity of this compound in vitro and in vivo?
- In vitro assays : Use receptor-binding studies (e.g., SPR sensors for affinity measurements) and cell-based models (e.g., cancer cell lines for cytotoxicity profiling) with dose-response curves .
- In vivo models : Administer via oral gavage in rodents, paired with LC-MS/MS for pharmacokinetic analysis (bioavailability, half-life). Include negative controls (non-deuterated analogs) to isolate isotope effects .
Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?
- NMR : H NMR peaks at δ 3.8–4.0 ppm for methoxy groups; absence of proton signals in deuterated regions .
- IR Spectroscopy : C-O-C stretching vibrations at 1,250 cm confirm ether linkages .
- MS/MS Fragmentation : Diagnostic ions (e.g., m/z 285 for the aglycone fragment) differentiate it from non-deuterated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Meta-analysis : Compare experimental variables (e.g., cell line viability assays vs. enzyme inhibition studies) to identify context-dependent effects .
- Reproducibility checks : Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity) and validate purity via orthogonal methods (e.g., NMR + X-ray crystallography) .
Q. What strategies optimize the sensitivity and specificity of this compound detection in complex matrices?
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
- Preclinical design : Follow a 3+3 dose-escalation protocol in rodents, monitoring biomarkers (e.g., liver enzymes for toxicity) and tumor volume reduction for efficacy .
- Statistical modeling : Apply Hill equations to EC/LD ratios to establish therapeutic windows .
Methodological and Ethical Considerations
Q. What ethical frameworks govern the use of deuterated compounds like this compound in animal studies?
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
Q. What computational tools predict the metabolic stability of this compound?
- In silico modeling : Use software like Schrödinger’s ADMET Predictor to simulate cytochrome P450 interactions and deuterium kinetic isotope effects .
Data Analysis and Reporting
Q. How should researchers address limitations in NMR quantification of this compound in heterogeneous samples?
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Q. How can researchers integrate omics data to elucidate the mechanism of action of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
